N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine

Asymmetric Catalysis Chiral Ligand Design Coordination Chemistry

N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine (CAS 1307877-65-1) is a substituted 1,2-diaminocyclohexane derivative with molecular formula C15H24N2 and molecular weight 232.36 g/mol. The compound features a cyclohexane backbone bearing two tertiary amine functionalities: one nitrogen is substituted with a benzyl group and a methyl group, while the other carries a methyl substituent.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1307877-65-1
Cat. No. B3230603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine
CAS1307877-65-1
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCNC1CCCCC1N(C)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-16-14-10-6-7-11-15(14)17(2)12-13-8-4-3-5-9-13/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3
InChIKeyQUQVXIHJGYMLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine (CAS 1307877-65-1): Procurement and Selection Overview


N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine (CAS 1307877-65-1) is a substituted 1,2-diaminocyclohexane derivative with molecular formula C15H24N2 and molecular weight 232.36 g/mol . The compound features a cyclohexane backbone bearing two tertiary amine functionalities: one nitrogen is substituted with a benzyl group and a methyl group, while the other carries a methyl substituent . It belongs to the broader class of N-alkylated trans-1,2-diaminocyclohexane derivatives, which are widely employed as chiral ligands in asymmetric catalysis, as organocatalysts for synthetic transformations, and as building blocks for pharmacologically active compounds . The compound is commercially available in research quantities with purity specifications ranging from 95% to 98% from multiple suppliers .

Why Generic Substitution of N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine with In-Class Diamines Fails in Critical Applications


Generic substitution among 1,2-diaminocyclohexane derivatives without explicit experimental validation is scientifically unsound due to the demonstrated sensitivity of both catalytic activity and stereochemical outcome to subtle variations in N-substituent patterns [1]. The target compound bears a specific asymmetric N-substitution pattern (one N-benzyl/N-methyl; one N-methyl), which fundamentally alters its steric environment, metal coordination geometry, and resultant catalytic performance compared to symmetrically substituted analogs such as N,N′-dimethylcyclohexane-1,2-diamine or N,N′-dibenzylcyclohexane-1,2-diamine [2]. Literature evidence from this chemical class demonstrates that seemingly minor N-alkylation changes can invert predominant enantioselectivity in asymmetric catalysis [1]. Consequently, procurement of the precise CAS-specified compound is mandatory for reproducing published synthetic protocols or achieving targeted stereochemical outcomes.

N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine: Quantitative Differentiation Evidence Against Comparator Diamines


Asymmetric N-Substitution Pattern: Structural Differentiation from Symmetric C2 Analogs

The target compound possesses a structurally distinct, asymmetric N-substitution pattern (N1: benzyl/methyl; N2: methyl) that fundamentally diverges from the C2-symmetric architecture characteristic of widely used comparator ligands such as N,N′-dimethylcyclohexane-1,2-diamine and N,N′-dibenzylcyclohexane-1,2-diamine [1]. This asymmetry is not a minor variation: literature on this compound class demonstrates that N-alkylation patterns can invert the predominant enantioselectivity of catalysts derived from trans-1,2-diaminocyclohexane cores [2]. Specifically, while C2-symmetric ligands typically enforce a consistent chiral environment around the metal center, the asymmetric N-substitution in N-benzyl-N,N′-dimethyl-cyclohexane-1,2-diamine creates a differentiated steric and electronic environment at the two nitrogen donor atoms, which can alter metal coordination geometry, modify substrate approach trajectories, and thereby produce distinct catalytic outcomes compared to symmetric analogs [1][2].

Asymmetric Catalysis Chiral Ligand Design Coordination Chemistry

Metal Coordination Properties: Ligand Performance in Copper-Catalyzed Cross-Coupling

The target compound, as a 1,2-diaminocyclohexane derivative, can form pentacoordinate complexes with metal ions relevant to catalysis . While direct comparative data for N-benzyl-N,N′-dimethyl-cyclohexane-1,2-diamine are not available in published literature, class-level evidence from the closely related analog trans-N,N′-dimethyl-1,2-cyclohexanediamine demonstrates well-characterized catalytic utility in copper-mediated transformations. Specifically, the CuI/trans-N,N′-dimethyl-1,2-cyclohexanediamine catalyst system enables the regiospecific synthesis of N-alkylbenzimidazoles in good to excellent yields, as well as N-amidation of aryl and heteroaryl iodides, bromides, and in select cases unactivated aryl chlorides [1]. The introduction of an N-benzyl substituent in the target compound modifies the steric bulk and electron density at one nitrogen center compared to the symmetric N,N′-dimethyl analog, which may influence metal binding affinity, catalytic turnover, and substrate scope .

Cross-Coupling Copper Catalysis Ligand Design

Chiral Scaffold Configuration: Stereochemical Differentiation from Non-Benzylated and Dibenzylated Analogs

The target compound is derived from the enantiopure trans-1,2-diaminocyclohexane scaffold, a privileged chiral framework in asymmetric catalysis . Comparative analysis of related diaminocyclohexane-derived ligands reveals that N-substituent identity and pattern critically determine enantioselectivity outcomes. For instance, Ni(II)-bis[(R,R)-N,N′-dibenzylcyclohexane-1,2-diamine]Br2 catalyzes the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivity, while catalysts derived from N,N′-dimethylcyclohexane-1,2-diamine terminal fragments have been reported as inactive in palladium-catalyzed allylic substitution [1][2]. In the same allylic substitution system, alternative bis(diamidophosphite) ligands bearing different N-substitution patterns achieved up to 84% ee [2]. The target compound, bearing one N-benzyl and one N-methyl group asymmetrically disposed, occupies an intermediate position between the symmetric N,N′-dimethyl and N,N′-dibenzyl analogs in terms of steric bulk and electronic character, potentially offering a distinct stereochemical profile not achievable with either symmetric extreme .

Chiral Synthesis Enantioselective Catalysis Stereochemistry

Primary Research Applications and Procurement Scenarios for N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine


Asymmetric Catalysis Ligand Development Requiring Non-C2-Symmetric N-Substitution

Researchers investigating structure-activity relationships in chiral ligand design should procure this compound when the objective is to evaluate the effect of asymmetric N-substitution (mono-benzyl/mono-methyl pattern) on catalytic enantioselectivity. As established in Section 3, the C1 symmetry of this compound contrasts sharply with C2-symmetric analogs such as N,N′-dimethylcyclohexane-1,2-diamine and N,N′-dibenzylcyclohexane-1,2-diamine, and literature demonstrates that N-alkylation patterns can invert predominant enantioselectivity in trans-1,2-diaminocyclohexane-derived catalysts [1][2].

Copper-Catalyzed Cross-Coupling Requiring Benzyl-Substituted Diamine Ligands

This compound is indicated for synthetic chemists developing or optimizing copper-catalyzed C-N coupling protocols where a 1,2-diaminocyclohexane-derived ligand bearing an N-benzyl moiety is required. As noted in the evidence guide, trans-N,N′-dimethyl-1,2-cyclohexanediamine is an established ligand for copper-catalyzed N-alkylbenzimidazole synthesis and N-amidation of aryl halides [3]. The target compound provides the same core scaffold but with an N-benzyl substituent that introduces differentiated steric and electronic properties, which may expand substrate scope or improve reaction efficiency relative to the unsubstituted analog .

Stereochemical Optimization Studies in Palladium and Nickel Catalysis

Researchers engaged in enantioselective palladium-catalyzed allylic substitution or nickel-catalyzed asymmetric Michael addition should consider this compound for systematic ligand screening. Evidence from the class indicates that N,N′-dibenzylcyclohexane-1,2-diamine-derived nickel complexes catalyze asymmetric Michael additions with high enantioselectivity, while N,N′-dimethyl-substituted analogs are inactive in palladium allylic substitution [4][5]. The target compound, bearing one benzyl and two methyl groups asymmetrically, may provide an intermediate stereoelectronic profile with distinct catalytic performance.

Pharmacological Probe Synthesis and Medicinal Chemistry

This diamine serves as a synthetic intermediate or structural building block for the preparation of pharmaceutical candidates, particularly those targeting central nervous system indications. Related aminocyclohexane derivatives have been explored for analgesic activity, and patent literature indicates that structurally similar N-benzyl-substituted cyclohexane-1,2-diamines have been investigated for pain relief applications and SERT inhibition [6]. The asymmetric N-benzyl/N-methyl substitution pattern provides a unique pharmacophore for structure-activity relationship exploration that cannot be replicated with symmetric or mono-substituted analogs.

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